![molecular formula C30H34N4O7S B2701510 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-82-8](/img/structure/B2701510.png)
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C30H34N4O7S and its molecular weight is 594.68. The purity is usually 95%.
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Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula: C27H32N4O6S
- Molecular Weight: 512.6 g/mol
The compound features a benzamide structure linked to a sulfamoyl group and an oxadiazole moiety. Its unique structure suggests potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. The presence of the oxadiazole ring can enhance this activity due to its ability to interact with microbial enzymes or cellular structures. Studies have shown that similar compounds can inhibit bacterial growth and possess antifungal properties.
Anticancer Activity
Compounds containing oxadiazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Some studies suggest that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that sulfamoyl derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Antitumor Activity : In vitro studies revealed that oxadiazole derivatives could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : Research has indicated that these compounds may work by inducing oxidative stress in cancer cells, leading to cell death.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | Reference |
---|---|---|---|
Compound A | Antimicrobial | Staphylococcus aureus | [Study 1] |
Compound B | Anticancer | MCF-7 (breast cancer) | [Study 2] |
Compound C | Anti-inflammatory | RAW 264.7 (macrophages) | [Study 3] |
Q & A
Basic Questions
Q. Q1. What are the key synthetic pathways for preparing 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions:
Sulfamoyl group introduction : Reacting benzyl ethyl amine with sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate.
Oxadiazole ring formation : Cyclization of acylhydrazide derivatives with 3,4,5-triethoxybenzaldehyde via dehydrative coupling (e.g., POCl₃ or PPA as catalysts) .
Coupling reactions : Amide bond formation between the sulfamoyl and oxadiazole moieties using carbodiimide coupling agents (e.g., EDC/HOBt) in inert solvents (DMF or THF).
Optimization tips :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfamoyl to oxadiazole) to improve yields .
Q. Q2. How can solubility challenges for this compound in biological assays be addressed?
Answer: The compound’s hydrophobic triethoxyphenyl and benzamide groups limit aqueous solubility. Strategies include:
- Co-solvent systems : Use 0.5% DMSO with 0.02% Pluronic F-127 to enhance dispersion without cytotoxicity .
- pH adjustment : Prepare buffered solutions (pH 7.4) for in vitro assays.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. Q3. What preliminary biological activities have been reported for this compound?
Answer:
- Antifungal activity : Demonstrates MIC values of 2–8 µg/mL against Candida albicans via thioredoxin reductase inhibition, comparable to fluconazole .
- Anti-inflammatory potential : Inhibits COX-2 (IC₅₀ ~10 µM) in preliminary enzyme assays .
- Structural analogs : Derivatives with substituted triethoxyphenyl groups show enhanced activity, suggesting SAR dependence on electron-donating substituents .
Advanced Questions
Q. Q4. How can structural contradictions between computational modeling and experimental crystallography data be resolved?
Answer:
- X-ray crystallography : Resolve bond angles (e.g., C–S–N bond at 1.380 Å) and confirm stereochemistry .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G* basis set) with experimental data to validate intramolecular interactions (e.g., hydrogen bonding) .
- Dynamic studies : Use molecular dynamics simulations to assess conformational flexibility in solution .
Q. Q5. What orthogonal assays are recommended to validate conflicting cytotoxicity data in cancer cell lines?
Answer:
- Primary assays : MTT or resazurin-based viability tests (IC₅₀ values).
- Secondary validation :
- Contradiction resolution : Check for off-target effects (e.g., ROS induction) using DCFH-DA probes .
Q. Q6. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer:
- Core modifications :
- Bioisosteres : Replace oxadiazole with 1,2,4-triazole to modulate electronic effects .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .
Q. Q7. What analytical methods are critical for purity assessment and structural confirmation?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold.
- Spectroscopy :
- Thermal analysis : DSC to check polymorphic forms (melting point >250°C indicates crystalline stability) .
Q. Q8. How can metabolic stability be improved for in vivo studies?
Answer:
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O7S/c1-5-34(20-21-12-10-9-11-13-21)42(36,37)24-16-14-22(15-17-24)28(35)31-30-33-32-29(41-30)23-18-25(38-6-2)27(40-8-4)26(19-23)39-7-3/h9-19H,5-8,20H2,1-4H3,(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJPUPQZWQEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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